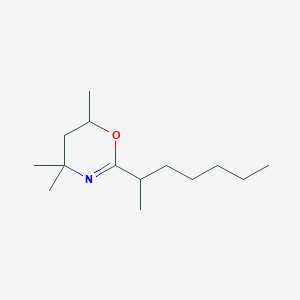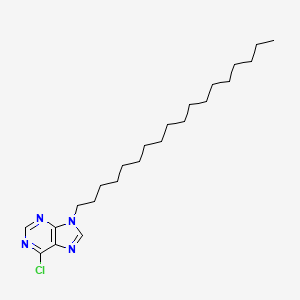
5-Hydroxyphenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyphenanthridin-6-one is a heterocyclic compound with a phenanthridinone skeleton. This compound is known for its significant biological activities and is a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphenanthridin-6-one can be achieved through several methods. One common approach involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . Another method includes the copper-catalyzed intramolecular N-aryl bond-forming process from 2-phenylbenzamides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbonylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxyphenanthridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dichromate oxidation is a classical method used for the synthesis of phenanthridinones.
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate catalysts.
Major Products: The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyphenanthridin-6-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hydroxyphenanthridin-6-one involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the overexpression of antioxidant enzymes . This mechanism contributes to its neuroprotective effects against oxidative stress and metal-induced cell death .
Vergleich Mit ähnlichen Verbindungen
Phenanthridinone: Shares a similar skeleton but lacks the hydroxyl group at the 5-position.
Quinolin-2-one: Another heterocyclic compound with similar synthetic routes and applications.
5,6-Dihydrophenanthridine: Exhibits similar biological activities and is used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 5-Hydroxyphenanthridin-6-one is unique due to its specific hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
7605-71-2 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-hydroxyphenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(13)16/h1-8,16H |
InChI-Schlüssel |
IDKSBAOQDSUATQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)



![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)

